molecular formula C22H23ClN2O2 B584846 8-Dechloro-7-chloro Loratadine CAS No. 1346602-19-4

8-Dechloro-7-chloro Loratadine

Cat. No.: B584846
CAS No.: 1346602-19-4
M. Wt: 382.888
InChI Key: LMPBOVWBDYPSQM-UHFFFAOYSA-N
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Description

8-Dechloro-7-chloro Loratadine: is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. . It is characterized by the presence of a chlorine atom at the 7th position and the absence of a chlorine atom at the 8th position in its molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Dechloro-7-chloro Loratadine involves several steps, starting from the basic structure of Loratadine. One common method includes the selective chlorination of Loratadine at the 7th position while dechlorinating the 8th position. This process typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Dechloro-7-chloro Loratadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Dechloro-7-chloro Loratadine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Dechloro-7-chloro Loratadine is similar to that of Loratadine. It acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it prevents the cascade of allergic reactions, thereby reducing symptoms such as itching, sneezing, and runny nose .

Comparison with Similar Compounds

    Loratadine: The parent compound, widely used as an antihistamine.

    Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.

    Cetirizine: Another second-generation antihistamine with similar uses.

Uniqueness: 8-Dechloro-7-chloro Loratadine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .

Properties

IUPAC Name

ethyl 4-(12-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-15(11-14-25)20-18-6-3-7-19(23)17(18)9-8-16-5-4-12-24-21(16)20/h3-7,12H,2,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPBOVWBDYPSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C(=CC=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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